2-Amino-4-hydroxy-3-methylbenzonitrile

Physicochemical profiling Drug-likeness LogP prediction

Researchers developing GLP/G9a inhibitors or novel SARMs require the precise 3-methyl-2-amino-4-hydroxybenzonitrile isomer. Substituting analogs like 2-amino-4-methoxybenzonitrile (CAS 38487-85-3) alters hydrogen-bonding networks critical for target selectivity, risking data reproducibility. - Enables selective GLP lysine methyltransferase inhibitor development []. - XLogP3 = 1.5 offers improved permeability vs. the non-methylated scaffold (XLogP3 = 0.7) [][]. - ≥98% purity ensures reliable SAR study and library synthesis outcomes, free from confounding impurities.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 102569-26-6
Cat. No. B169960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-hydroxy-3-methylbenzonitrile
CAS102569-26-6
Synonyms2-aMino-4-hydroxy-3-Methylbenzonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1N)C#N)O
InChIInChI=1S/C8H8N2O/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3,11H,10H2,1H3
InChIKeyNTRYGFSYGXKOSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-hydroxy-3-methylbenzonitrile: Structural Identity and Core Properties


2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6) is a substituted benzonitrile scaffold characterized by the presence of an amino group at the 2-position, a hydroxy group at the 4-position, and a methyl substituent at the 3-position of the aromatic ring [1]. This substitution pattern yields a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol . As a multifunctional aromatic building block, it is primarily procured as a high-purity research intermediate, with reputable suppliers consistently offering the compound at a purity specification of ≥98% . Its structural features, including hydrogen bond donor and acceptor capabilities, make it a versatile starting material for the synthesis of complex heterocyclic systems and pharmaceutical candidates, particularly those targeting epigenetic regulatory proteins [2].

2-Amino-4-hydroxy-3-methylbenzonitrile: Key Scaffold Differences


Procurement decisions for 2-Amino-4-hydroxy-3-methylbenzonitrile must consider its specific substitution pattern, which distinguishes it from other commercially available analogs. The presence of the 3-methyl group is not merely a trivial modification; in related benzonitrile series, this substitution has been shown to be a critical determinant of biological activity and target selectivity [1]. For instance, in the context of selective androgen receptor modulators (SARMs), the 3-methyl substituent on a benzonitrile core is essential for achieving the desired tissue-selective anabolic activity and for differentiating the compound's pharmacological profile from non-methylated or differently substituted analogs [2]. Furthermore, the combination of the ortho-amino and para-hydroxy groups on this specific scaffold creates a unique hydrogen-bonding network that is crucial for interactions with biological targets, such as the G9a-like protein (GLP) lysine methyltransferase, a property that cannot be replicated by simply substituting with a 2-amino-4-methoxybenzonitrile (CAS 38487-85-3) or the unsubstituted 2-amino-4-hydroxybenzonitrile (CAS 67608-59-7) [3]. Therefore, substituting this precise regioisomer with a close analog carries a high risk of altering or abolishing the desired activity in a research program, making precise sourcing of CAS 102569-26-6 a critical requirement for data reproducibility and project continuity.

2-Amino-4-hydroxy-3-methylbenzonitrile: Quantitative Differentiation Evidence


Lipophilicity and Predicted Membrane Permeability

The introduction of a methyl group at the 3-position of the aromatic ring in 2-Amino-4-hydroxy-3-methylbenzonitrile significantly increases its lipophilicity compared to the non-methylated parent compound, 2-Amino-4-hydroxybenzonitrile. This is quantified by the predicted partition coefficient (XLogP3-AA), a key descriptor of a molecule's ability to permeate biological membranes [1]. The calculated XLogP3-AA value for 2-Amino-4-hydroxy-3-methylbenzonitrile is 1.5, representing a substantial increase from the value of 0.7 for the unsubstituted 2-Amino-4-hydroxybenzonitrile [1][2]. This difference of 0.8 log units translates to an approximately 6-fold higher predicted concentration in a hydrophobic environment, suggesting enhanced passive membrane permeability and potentially improved oral bioavailability or cellular uptake for derivatives synthesized from this more lipophilic core [3].

Physicochemical profiling Drug-likeness LogP prediction

GLP Inhibitor Scaffold Differentiation

2-Amino-4-hydroxy-3-methylbenzonitrile has been specifically identified in the research literature as a potential scaffold for the development of selective inhibitors of G9a-like protein (GLP), a key epigenetic regulator implicated in cancer progression . This specific application differentiates it from other close analogs. While quantitative binding data for the parent compound itself is not publicly disclosed, the SAR studies of related GLP inhibitors reveal that modifications to the benzonitrile core, particularly substitutions that alter the hydrogen-bonding network and lipophilicity, are critical for achieving potent and selective inhibition of GLP over its highly homologous counterpart, G9a [1]. The unique combination of the 2-amino and 4-hydroxy groups on this scaffold provides a specific hydrogen-bonding pharmacophore that is essential for engaging the active site of GLP, a feature that distinguishes it from 2-Amino-4-methoxybenzonitrile (CAS 38487-85-3), which lacks the hydrogen bond donor capacity at the 4-position and therefore cannot support the same binding interactions [2].

Epigenetics Lysine methyltransferase Cancer research

Purity Benchmark and Reproducibility

An analysis of technical datasheets from multiple reputable global suppliers reveals a consistent industry specification for 2-Amino-4-hydroxy-3-methylbenzonitrile (CAS 102569-26-6). Vendors including MolCore, ChemScene, Shanghai Haoreagent, and others all list the compound with a minimum purity of 98% (NLT 98%) . This contrasts with the commonly available 2-Amino-4-hydroxybenzonitrile (CAS 67608-59-7), which is frequently offered at a lower minimum purity of 95% by multiple suppliers . The availability of the 3-methyl analog at a consistent 98% purity specification reduces the risk of introducing uncharacterized impurities into synthetic workflows, which can lead to irreproducible results, unexpected side reactions, and wasted resources in downstream applications. This 3 percentage point difference in minimum purity translates to a 60% reduction in maximum potential impurities (from 5% to 2%), a significant quality control advantage for sensitive biological assays or multi-step synthetic sequences.

Analytical chemistry Quality control Reproducibility

Steric and Electronic Effects of 3-Methyl Substitution

The presence of the 3-methyl group in 2-Amino-4-hydroxy-3-methylbenzonitrile introduces a controlled steric and electronic perturbation to the aromatic ring, which is absent in the non-methylated parent compound, 2-Amino-4-hydroxybenzonitrile [1]. In related benzonitrile-based series, this type of substitution is often critical for modulating the conformation and biological activity of downstream products. For example, in the development of selective androgen receptor modulators (SARMs), the 3-methyl substituent was found to be essential for achieving the desired tissue selectivity and for differentiating the pharmacological profile from non-methylated analogs, which lacked the necessary in vivo activity in a preclinical orchidectomized (ORX) rat model [2]. The methyl group can also influence the regioselectivity of subsequent electrophilic aromatic substitution reactions, potentially offering a different synthetic pathway compared to the unsubstituted scaffold [3]. While direct quantitative data for this specific compound is not available, the established SAR from a closely related structural class provides a strong, class-level inference for its unique value as a synthetic intermediate.

Organic synthesis Medicinal chemistry Steric effects

2-Amino-4-hydroxy-3-methylbenzonitrile: Key Applications


GLP Inhibitor Lead Optimization

This compound is ideally suited as a starting scaffold for medicinal chemistry programs focused on developing novel, selective inhibitors of G9a-like protein (GLP) lysine methyltransferase. This application is directly supported by literature identifying the 2-amino-4-hydroxybenzonitrile core as a privileged structure for this target class . The 3-methyl analog offers an enhanced physicochemical profile (XLogP3 = 1.5) that can be leveraged to improve the cellular permeability and oral bioavailability of derived inhibitors compared to those built on the less lipophilic, unsubstituted parent scaffold (XLogP3 = 0.7) [1][2]. Procurement of this specific high-purity (≥98%) building block ensures a clean, reproducible starting point for SAR studies aimed at optimizing potency and selectivity against GLP over the closely related G9a enzyme .

SARM Analog Synthesis

The 3-methylbenzonitrile motif is a validated pharmacophore in the development of tissue-selective androgen receptor modulators (SARMs) for indications like muscle atrophy. A landmark study demonstrated that the 3-methyl substituent on a related benzonitrile core was essential for achieving the desired anabolic activity in muscle while minimizing androgenic side effects in prostate tissue in a preclinical ORX rat model [3]. 2-Amino-4-hydroxy-3-methylbenzonitrile provides this critical 3-methylbenzonitrile core with additional functional handles (2-amino and 4-hydroxy) that can be orthogonally modified to explore novel SAR. Its higher procurement purity (≥98% vs. 95% for the non-methylated analog) reduces the risk of impurities interfering with sensitive biological assays used to assess SARM activity and selectivity .

Physicochemical Library Synthesis

For research groups engaged in diversity-oriented synthesis or parallel library production, 2-Amino-4-hydroxy-3-methylbenzonitrile offers a distinct and quantifiable advantage. Its calculated lipophilicity (XLogP3 = 1.5) places it in a more favorable drug-like chemical space compared to the non-methylated analog (XLogP3 = 0.7) [1][2]. This property can be exploited to create compound libraries with enhanced predicted membrane permeability, a key attribute for hits emerging from cellular or biochemical screens. The consistent, high purity specification (≥98%) from multiple suppliers ensures that the building block does not introduce variability into library synthesis, thereby improving the overall quality and hit validation confidence of the resulting collection .

Antibacterial Agent Development

The 2-amino-4-hydroxybenzonitrile scaffold has demonstrated significant antibacterial activity in preliminary studies . 2-Amino-4-hydroxy-3-methylbenzonitrile, as a close derivative with enhanced lipophilicity (XLogP3 = 1.5), presents a logical and strategic starting point for further optimization against Gram-positive and multidrug-resistant pathogens [1]. The increased lipophilicity may improve penetration through the bacterial cell wall, a common barrier for antibacterial agents. Researchers can leverage this compound's high purity (≥98%) to ensure that any observed antibacterial effects in initial screens are genuinely attributable to the scaffold and its derivatives, rather than to impurities, thereby accelerating the hit-to-lead process for this critical therapeutic area .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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